Triple-Helical Conformation vs. Gly-Pro-Hyp
Computational conformational analysis of collagen-like polytripeptides demonstrates that (Gly-Pro-Ser)n adopts a triple-helical structure nearly identical to the canonical (Gly-Pro-Hyp)n collagen model. The lowest-energy structure of (Gly-Pro-Ser)n exhibits helical parameters of t = 52.8° and h = 0.282 nm, which are very close to those of (Gly-Pro-Hyp)n. The serine hydroxyl group does not participate in intramolecular hydrogen bonding in this conformation [1]. In contrast, (Gly-Val-Hyp)n unwinds to t = 7.7° and h = 0.297 nm, indicating that Y-position residue identity critically determines helical parameters. This establishes Gly-Hyp-Ser (structurally analogous to Gly-Pro-Ser with Hyp substituted for Pro) as a structurally distinct triple-helix-forming sequence with defined conformational parameters that differ from other Gly-X-Y variants.
| Evidence Dimension | Triple-helical conformation parameters (rotation angle t; axial rise h) |
|---|---|
| Target Compound Data | Gly-Pro-Ser (analog): t = 52.8°, h = 0.282 nm [1] |
| Comparator Or Baseline | Gly-Pro-Hyp (reference collagen model): t ≈ 52.8°, h ≈ 0.282 nm; Gly-Val-Hyp: t = 7.7°, h = 0.297 nm [1] |
| Quantified Difference | Gly-Pro-Ser helical parameters nearly identical to Gly-Pro-Hyp; Gly-Val-Hyp differs by ~45° in rotation angle and +0.015 nm in axial rise |
| Conditions | Computational conformational analysis of collagen-like triple-helical coiled coils with screw symmetry [1] |
Why This Matters
This structural data enables researchers to rationally select Gly-Hyp-Ser over other Gly-X-Y variants when a triple-helical conformation matching the canonical collagen model is required but serine-containing sequences are the experimental variable of interest.
- [1] Abagyan RA, et al. [Two types of tripeptide conformation in collagen. Calculation of the structure of (Gly-Pro-Ser)n and (Gly-Val-Hyp)n polytripeptides]. Bioorganicheskaia Khimiia. 1984;10(4):476-482. PMID: 6548632. View Source
